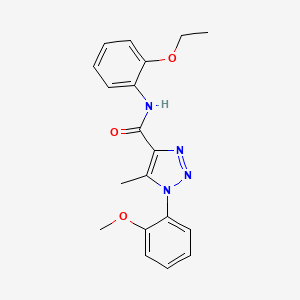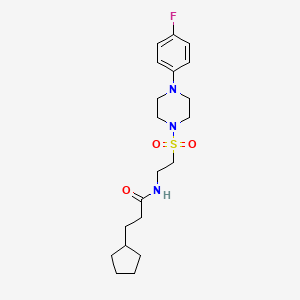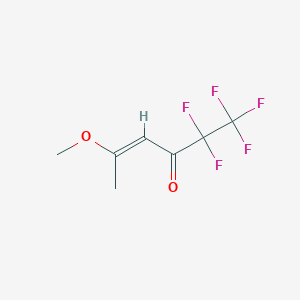![molecular formula C17H13Cl2NO2S B2659410 1-benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione CAS No. 321433-50-5](/img/structure/B2659410.png)
1-benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione, commonly referred to as BCDCP, is an organic compound with a wide range of applications in scientific research. BCDCP is a heterocyclic compound, meaning it contains two or more different elements as part of its ring structure. It is a colorless solid, with a melting point of 195-196°C and a boiling point of 467-468°C. BCDCP is insoluble in water and slightly soluble in ethanol and methanol.
科学的研究の応用
BCDCP has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as 5-chloro-3-[(4-chlorophenyl)sulfanyl]-1-benzyl-1H-pyrrole-2,5-dione and 4-chloro-3-[(4-chlorophenyl)sulfanyl]-1-benzyl-1H-pyrrole-2,5-dione. BCDCP is also used in the synthesis of drugs and other pharmaceuticals, such as anticonvulsants and anti-inflammatory agents. It is also used in the synthesis of catalysts, such as palladium catalysts, and in the synthesis of polymers materials.
作用機序
BCDCP is a heterocyclic compound, meaning it contains two or more different elements as part of its ring structure. The ring structure of BCDCP is important for its mechanism of action. BCDCP has an electron-withdrawing group on its ring, which makes it more reactive and able to react with other molecules. This allows BCDCP to act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
BCDCP has a variety of biochemical and physiological effects. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. By inhibiting COX-2, BCDCP can reduce inflammation in the body. BCDCP is also known to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. By inhibiting MAO, BCDCP can increase the levels of certain neurotransmitters in the brain, which can have a positive effect on mood and behavior.
実験室実験の利点と制限
The main advantage of using BCDCP in lab experiments is its high reactivity, which makes it ideal for synthesizing other compounds. BCDCP is also relatively easy to synthesize, and is relatively inexpensive. However, there are some limitations to using BCDCP in lab experiments. BCDCP is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively unstable, and can decompose at high temperatures or in the presence of light.
将来の方向性
BCDCP has a wide range of potential applications in scientific research. One potential future direction for BCDCP is its use in the synthesis of drugs and other pharmaceuticals. BCDCP could also be used in the development of catalysts for chemical reactions, and in the synthesis of polymers materials. Additionally, BCDCP could be used in the development of new treatments for inflammatory diseases and neurological disorders. Finally, BCDCP could be used in the development of new materials for use in medical and industrial applications.
合成法
BCDCP can be synthesized through a multi-step process involving the reaction of 4-chlorophenylsulfanyl chloride with benzylmagnesium bromide, followed by a reaction with 1-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione. The reaction is carried out in a two-necked round-bottom flask with a condenser, under an atmosphere of nitrogen. The reaction is then heated to reflux for two hours, and the resulting product is cooled and filtered. The product is then purified by recrystallization and dried.
特性
IUPAC Name |
1-benzyl-3-chloro-3-(4-chlorophenyl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S/c18-13-6-8-14(9-7-13)23-17(19)10-15(21)20(16(17)22)11-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODIEARJSLECPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C1(SC2=CC=C(C=C2)Cl)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

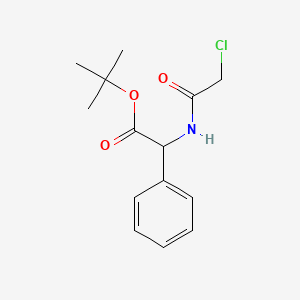
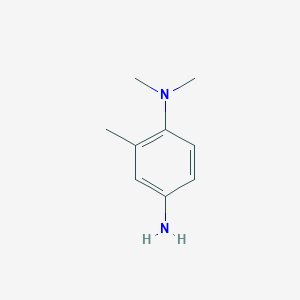
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2659331.png)
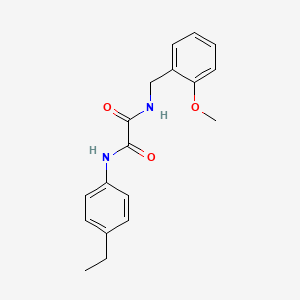
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2659334.png)
![2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2659335.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2659337.png)
![4-Oxaspiro[2.4]heptan-6-ol](/img/structure/B2659338.png)
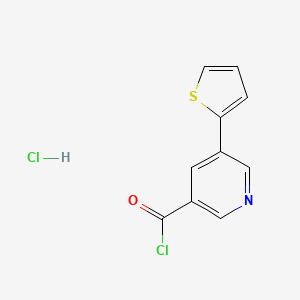
![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2659344.png)

